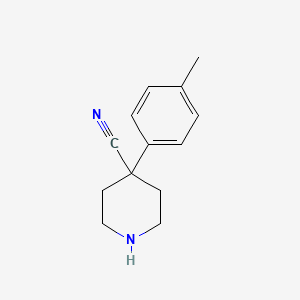

4-(p-Tolyl)piperidine-4-carbonitrile

Description

4-(p-Tolyl)piperidine-4-carbonitrile (CAS: 815632-24-7) is a piperidine derivative featuring a nitrile group and a para-tolyl (4-methylphenyl) substituent at the 4-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds. The nitrile group enhances binding affinity through hydrogen bonding or covalent interactions, while the p-tolyl group contributes hydrophobicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-(4-methylphenyl)piperidine-4-carbonitrile |

InChI |

InChI=1S/C13H16N2/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3 |

InChI Key |

YJPRTJBXMSFKAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCNCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyl)piperidine-4-carbonitrile typically involves the reaction of p-tolylmagnesium bromide with 4-piperidone, followed by the addition of cyanogen bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the cyanogen bromide. The general reaction scheme is as follows:

Formation of p-tolylmagnesium bromide:

p-Tolyl bromide is reacted with magnesium in anhydrous ether to form p-tolylmagnesium bromide.Reaction with 4-piperidone: The p-tolylmagnesium bromide is then reacted with 4-piperidone to form the corresponding alcohol.

Addition of cyanogen bromide: Finally, cyanogen bromide is added to the reaction mixture to form 4-(p-Tolyl)piperidine-4-carbonitrile.

Industrial Production Methods

Industrial production methods for 4-(p-Tolyl)piperidine-4-carbonitrile are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of p-tolylpiperidine-4-carboxylic acid.

Reduction: Formation of 4-(p-Tolyl)piperidine-4-amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its potential as an inhibitor of various enzymes, particularly dihydrofolate reductase (DHFR), which is crucial in folate metabolism. In recent studies, derivatives of piperidine have shown promising results in inhibiting DHFR, leading to their consideration as therapeutic agents against diseases like cancer and tuberculosis .

Case Study: Inhibition of DHFR

- A series of 4-piperidine-based compounds were synthesized and evaluated for their inhibitory activity against DHFR.

- The most potent compounds demonstrated binding affinities comparable to standard inhibitors like Methotrexate, indicating the potential for further development into effective drugs .

2. Structure-Activity Relationship Studies

Research on the structure-activity relationships (SAR) of piperidine derivatives has provided insights into how modifications can enhance biological activity. For instance, certain substitutions on the piperidine ring have been shown to significantly increase the potency of these compounds against specific biological targets .

Synthetic Methodologies

1. Green Synthesis Approaches

Recent advancements in synthetic methodologies highlight the use of environmentally friendly techniques for synthesizing 4-(p-Tolyl)piperidine-4-carbonitrile derivatives. Microwave-assisted synthesis within natural microcapsules has been explored, showcasing efficient reaction conditions that minimize waste and energy consumption .

| Method | Description | Advantages |

|---|---|---|

| Microwave-assisted synthesis | Utilizes microwave energy to enhance reaction rates | Reduces reaction time and waste |

| Natural microcapsules | Employs biodegradable materials for reaction containment | Environmentally friendly approach |

2. Applications in Catalysis

The compound has also been employed as a catalyst in various organic reactions, demonstrating its versatility beyond medicinal applications. For example, it has been used in the synthesis of heterocyclic compounds, which are vital in pharmaceuticals due to their diverse biological activities .

The biological profile of 4-(p-Tolyl)piperidine-4-carbonitrile includes anti-inflammatory and antimicrobial properties. These activities have been attributed to its ability to interact with specific molecular targets within cells, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)piperidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine-4-carbonitrile derivatives vary primarily in their substituents at the 4-position. Below is a comparative analysis of key analogs:

Key Observations:

- Bulkier Substituents (e.g., Quinoline): Larger aromatic systems, as in , reduce solubility but enhance target specificity for enzymes like ALDH1A1 .

- Amino and Benzyl Groups: Compounds like 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile exhibit dual functionality, where the benzyl group stabilizes the piperidine ring, and the phenylamino group enables π-π stacking interactions in protein binding .

Physicochemical and Pharmacokinetic Properties

| Property | 4-(p-Tolyl)piperidine-4-carbonitrile | Piperidine-4-carbonitrile | 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | 0.8 | ~3.8 |

| Water Solubility | Low | High | Low |

| Hydrogen Bond Acceptors | 2 | 2 | 4 |

| TPSA (Ų) | 40 | 40 | 70 |

Notes:

- Higher LogP values correlate with increased membrane permeability but reduced aqueous solubility.

- Topological polar surface area (TPSA) impacts blood-brain barrier penetration; lower TPSA (<60 Ų) favors CNS activity .

Biological Activity

4-(p-Tolyl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and the implications for drug development.

Chemical Structure and Properties

- IUPAC Name : 4-(p-Tolyl)piperidine-4-carbonitrile

- Molecular Formula : C13H16N2

- Molecular Weight : 216.28 g/mol

- Chemical Structure :

4-(p-Tolyl)piperidine-4-carbonitrile exhibits its biological effects primarily through interactions with neurotransmitter systems, particularly the serotonin transporter (SERT). This compound has been linked to the modulation of serotonergic signaling, which plays a crucial role in mood regulation and various psychiatric disorders.

Key Mechanisms:

- Serotonin Reuptake Inhibition : The compound acts as an inhibitor of the serotonin transporter (SERT), thereby increasing serotonin availability in the synaptic cleft. This mechanism is significant for treating conditions such as anxiety disorders and depression .

- Alpha-2 Adrenergic Receptor Antagonism : Some studies suggest that derivatives of this compound may also exhibit antagonistic effects on alpha-2 adrenergic receptors, which could further enhance its therapeutic potential in mood disorders .

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 4-(p-Tolyl)piperidine-4-carbonitrile can significantly impact mood disorders. For instance, studies have shown that SERT inhibitors can reduce symptoms of depression and anxiety effectively. The pharmacological profile suggests potential use in treating:

- Major Depressive Disorder (MDD)

- Generalized Anxiety Disorder (GAD)

Case Studies

- In Vitro Studies : A study evaluated the inhibitory effects of related piperidine derivatives on SERT, demonstrating IC50 values ranging from 13.70 µM to 47.30 µM, indicating moderate potency against serotonin reuptake .

- Animal Models : In animal models of depression, administration of piperidine derivatives resulted in significant reductions in despair behavior, suggesting antidepressant-like effects.

Comparative Analysis with Other Compounds

| Compound Name | Target | IC50 (µM) | Therapeutic Potential |

|---|---|---|---|

| 4-(p-Tolyl)piperidine-4-carbonitrile | Serotonin Transporter | 13.70 - 47.30 | Antidepressant, Anxiolytic |

| Methotrexate | Dihydrofolate Reductase | 0.5 - 5.0 | Anticancer |

| Donepezil | Acetylcholinesterase | 0.03 - 0.1 | Alzheimer's Disease |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including 4-(p-Tolyl)piperidine-4-carbonitrile. Preliminary results indicate that these compounds may possess antibacterial activity against various strains, including:

- Escherichia coli

- Staphylococcus aureus

The presence of electron-donating groups on the piperidine ring has been linked to enhanced antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(p-Tolyl)piperidine-4-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Nucleophilic substitution or cyclization reactions are common approaches for piperidine-carbonitrile derivatives. For example, describes a similar synthesis using dichloromethane and sodium hydroxide for deprotonation .

- Optimization : Use controlled temperature (e.g., reflux at 40–60°C) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor reaction progress via TLC or HPLC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) can achieve >95% purity, as seen in pyrimidinecarbonitrile syntheses .

Q. Which spectroscopic techniques are critical for characterizing 4-(p-Tolyl)piperidine-4-carbonitrile, and how are spectral contradictions resolved?

- Key Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (p-Tolyl group) and piperidine ring conformation. Compare with PubChem data for analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch (~2200 cm⁻¹) and absence of impurities like amines or alcohols.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns against theoretical values .

- Resolving Contradictions : Cross-validate with elemental analysis (C/H/N%) and repeat experiments under standardized conditions. Adjust solvent polarity for NMR to reduce signal overlap .

Q. What safety protocols are essential when handling 4-(p-Tolyl)piperidine-4-carbonitrile in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps.

- Waste Disposal : Segregate nitrile-containing waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(p-Tolyl)piperidine-4-carbonitrile in novel reactions?

- Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., nucleophilic attack on the nitrile group) .

- Reaction Design : Apply software like Gaussian or ORCA to simulate intermediates and optimize reaction conditions (e.g., solvent effects, catalysts) .

- Case Study : Similar piperidine derivatives were optimized using reaction path searches, reducing trial-and-error experimentation by 30–50% .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 4-(p-Tolyl)piperidine-4-carbonitrile derivatives?

- Methodology :

- Functional Group Modification : Replace the p-Tolyl group with halogenated or electron-withdrawing substituents to study electronic effects on bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify binding interactions (e.g., nitrile group as a hydrogen bond acceptor) .

- Data Integration : Cross-reference synthetic yields, purity data, and bioassay results to prioritize derivatives for further testing .

Q. How can researchers address discrepancies in reported synthetic yields or spectral data for this compound?

- Troubleshooting :

- Reproducibility Checks : Verify solvent purity, catalyst batch consistency, and reaction time/temperature gradients.

- Collaborative Validation : Share raw spectral data (e.g., NMR FID files) with peer labs to confirm peak assignments .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What experimental approaches mitigate hydrolytic instability of the nitrile group in aqueous environments?

- Stabilization Methods :

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to slow hydrolysis.

- Lyophilization : Store the compound as a lyophilized powder under inert gas (Ar) to prevent moisture ingress .

- Protective Groups : Temporarily mask the nitrile with tert-butyl or trimethylsilyl groups during aqueous-phase reactions .

Q. How can 4-(p-Tolyl)piperidine-4-carbonitrile be integrated into multi-step syntheses of pharmacologically active compounds?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.